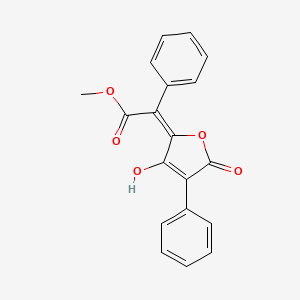
Vulpinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
岩黄酸是一种天然产物,最初在地衣中被发现。它是脉黄酸的甲酯衍生物,与脉黄酮密切相关。 岩黄酸以其鲜艳的黄色而闻名,它是通过次级代谢从芳香族氨基酸(如苯丙氨酸)衍生而来 。 它在地衣的共生关系中发挥作用,并且因其多种生物活性而被研究 .
准备方法
岩黄酸可以通过多种化学途径合成。 一种值得注意的方法涉及使用烯醇三氟甲磺酸酯通过 Suzuki 交叉偶联反应对丁烯内酯进行官能化 .
化学反应分析
科学研究应用
化学: 它作为研究酯化和其他有机反应的模型化合物。
作用机制
岩黄酸的作用机制涉及凋亡信号通路的调节。 它已被证明可以降低特定微RNA的表达,从而抑制癌细胞增殖 。 岩黄酸靶向与凋亡和细胞周期调节相关的基因,例如 FOXO-3 基因 .
相似化合物的比较
岩黄酸类似于其他从芳香族氨基酸衍生的化合物,例如脉黄酸和脉黄酮。 其独特的甲酯结构和特定的生物活性使其与这些相关化合物区别开来 。 其他类似的化合物包括地衣酸和松萝酸,它们也来自地衣,并具有相似的生物活性 .
属性
CAS 编号 |
521-52-8 |
|---|---|
分子式 |
C19H14O5 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |
InChI 键 |
OMZRMXULWNMRAE-ICFOKQHNSA-N |
SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
手性 SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |
规范 SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
外观 |
A crystalline solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC 5897, Vulpinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















